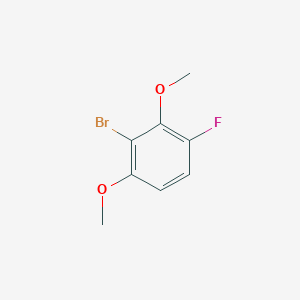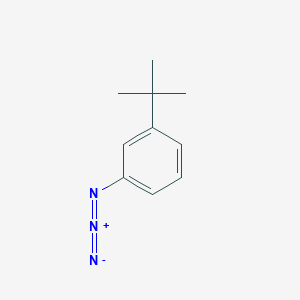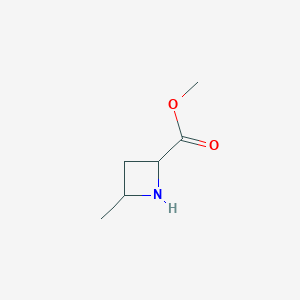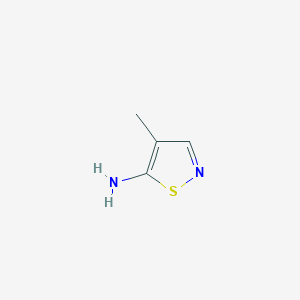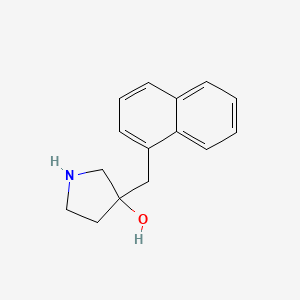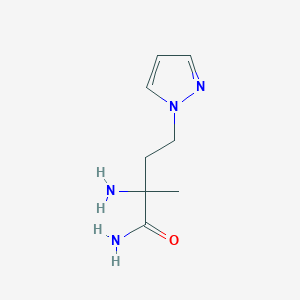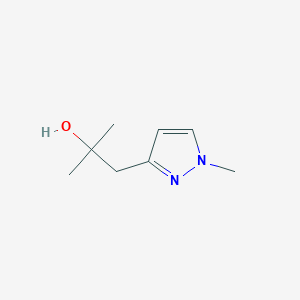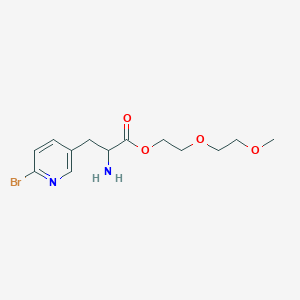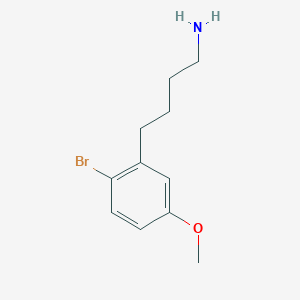![molecular formula C9H9NO4 B13566563 3-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B13566563.png)
3-methoxy-4-[(E)-2-nitroethenyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-[(E)-2-nitroethenyl]phenol is an organic compound with the molecular formula C9H9NO4 It is a phenolic compound characterized by the presence of a methoxy group and a nitroethenyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-[(E)-2-nitroethenyl]phenol can be achieved through several methodsThe reaction conditions typically involve the use of nitric acid and sulfuric acid as nitrating agents, followed by the addition of an appropriate nitroethenyl precursor under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production methods .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[(E)-2-nitroethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
3-Methoxy-4-[(E)-2-nitroethenyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-methoxy-4-[(E)-2-nitroethenyl]phenol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation, or interact with oxidative stress pathways to exert antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol:
4-Hydroxy-3-methoxytoluene: Another phenolic compound with a methoxy group, but with a different substitution pattern.
4-Methylguaiacol: Similar in structure but with a methyl group instead of a nitroethenyl group.
Uniqueness
3-Methoxy-4-[(E)-2-nitroethenyl]phenol is unique due to the presence of both a methoxy group and a nitroethenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9NO4 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
3-methoxy-4-[(E)-2-nitroethenyl]phenol |
InChI |
InChI=1S/C9H9NO4/c1-14-9-6-8(11)3-2-7(9)4-5-10(12)13/h2-6,11H,1H3/b5-4+ |
InChI Key |
CMUSKJNKYFRPKR-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)/C=C/[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}-2,3-dihydro-1H-indene-1-carboxylicacid](/img/structure/B13566488.png)
![[5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13566498.png)
